molecular formula C8H10O2 B14381030 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 89955-14-6

6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Katalognummer: B14381030
CAS-Nummer: 89955-14-6
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: NDRIVIMKZFSCTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound featuring an oxygen bridge and a double bond. This compound is known for its unique structural properties and has been studied for various applications in organic chemistry and related fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Methyl-8-oxabicyclo[32

Wirkmechanismus

The mechanism by which 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to its specific structural features, including the methyl group and the double bond.

Eigenschaften

CAS-Nummer

89955-14-6

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

6-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C8H10O2/c1-5-2-7-3-6(9)4-8(5)10-7/h2,7-8H,3-4H2,1H3

InChI-Schlüssel

NDRIVIMKZFSCTB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2CC(=O)CC1O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.